molecular formula C12H16N4S B13335691 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide

1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide

Cat. No.: B13335691
M. Wt: 248.35 g/mol
InChI Key: CCAILGRCMHCMNT-UHFFFAOYSA-N
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Description

1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features an isobutyl group, a thiophene ring, and a carboximidamide group, making it a unique and potentially valuable compound for various scientific applications.

Preparation Methods

The synthesis of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the thiophene ring: This step involves the coupling of the pyrazole intermediate with a thiophene derivative.

    Addition of the isobutyl group: This can be done through alkylation reactions.

    Formation of the carboximidamide group: This final step involves the conversion of a carboxylic acid or ester group into a carboximidamide group using reagents like ammonia or amines.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a bioactive molecule, with applications in the study of enzyme inhibition, receptor binding, and other biological processes.

    Medicine: It could be explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound may find use in the development of new materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide can be compared with other similar compounds, such as:

    1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde: This compound has a carbaldehyde group instead of a carboximidamide group, which may result in different chemical reactivity and biological activity.

    1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile:

    1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid: The carboxylic acid group can affect the compound’s solubility, reactivity, and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C12H16N4S

Molecular Weight

248.35 g/mol

IUPAC Name

2-(2-methylpropyl)-5-thiophen-3-ylpyrazole-3-carboximidamide

InChI

InChI=1S/C12H16N4S/c1-8(2)6-16-11(12(13)14)5-10(15-16)9-3-4-17-7-9/h3-5,7-8H,6H2,1-2H3,(H3,13,14)

InChI Key

CCAILGRCMHCMNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)C2=CSC=C2)C(=N)N

Origin of Product

United States

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